tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate CAY10493 is a synthetic intermediate useful for pharmaceutical synthesis.
Brand Name: Vulcanchem
CAS No.: 1044764-11-5
VCID: VC0029704
InChI: InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Molecular Formula: C29H37N3O4
Molecular Weight: 491.6 g/mol

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate

CAS No.: 1044764-11-5

Cat. No.: VC0029704

Molecular Formula: C29H37N3O4

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate - 1044764-11-5

Specification

CAS No. 1044764-11-5
Molecular Formula C29H37N3O4
Molecular Weight 491.6 g/mol
IUPAC Name tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3
Standard InChI Key NFOHGLJSXFHTCF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C

Introduction

PropertyDescription
CAS Number1044764-11-5
Molecular FormulaC29H37N3O4
Molecular Weight491.6 g/mol
Physical State (20°C)Solid
IUPAC Nametert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate
InChIInChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3
InChI KeyNFOHGLJSXFHTCF-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C

The chemical stability of this compound is influenced by the presence of the tert-butoxycarbonyl (Boc) protecting groups, which are known to be sensitive to acidic conditions but relatively stable under basic and neutral conditions. The compound's solubility profile is expected to be influenced by its relatively high molecular weight and the presence of both polar and non-polar regions within its structure.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate typically involves a multi-step process that requires careful control of reaction conditions and purification techniques. One common approach involves the formation of piperazine derivatives, which are crucial for the compound's structure. The synthesis pathway generally includes the reaction of 1-pipérazinecarboxylic acid with 4-[(1,1-dimethylethoxy)carbonyl]phenylmethyl-1H-indol-4-yl, followed by esterification with 1,1-dimethylethyl ester.

Industrial production methods for this compound are designed to be scalable and efficient, often involving automated synthesis processes and strict quality control measures to maintain high purity and stability. These methods typically employ optimized reaction conditions to maximize yield while minimizing side reactions and impurities.

Optimal Reaction Conditions

To achieve high yields (>85%) in the synthesis of this compound, nucleophilic substitution reactions are typically performed under inert atmospheres using polar aprotic solvents such as 1,4-dioxane or tetrahydrofuran (THF). Potassium carbonate (2 equivalents) is commonly used as a base, and the reaction is typically conducted at approximately 110°C for 12 hours. After the reaction is complete, the mixture is concentrated under reduced pressure and purified via silica gel chromatography using a mixture of ethyl acetate/methanol (25:1 + 0.25% triethylamine).

The choice of solvent, base, and temperature are critical factors that influence the efficiency and selectivity of the reaction. Polar aprotic solvents facilitate nucleophilic substitution reactions by stabilizing charged intermediates without donating protons. The use of an inert atmosphere helps prevent unwanted side reactions that could occur in the presence of oxygen or moisture.

Purification Techniques

Following synthesis, purification is essential to obtain the compound with high purity for research and pharmaceutical applications. Common purification techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). Column chromatography using silica gel as the stationary phase and an appropriate solvent system allows for the separation of the target compound from reaction byproducts and unreacted starting materials.

Recrystallization from suitable solvents or solvent mixtures can further enhance the purity of the compound by exploiting differences in solubility between the desired product and impurities. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the final product.

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed to characterize tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate and confirm its structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the arrangement of atoms within the molecule. In 1H NMR spectra, characteristic signals for piperazine ring protons appear at approximately δ 3.2–3.5 ppm, while the tert-butyl carbamate groups show signals at around δ 1.4 ppm for the C(CH3)3 protons.

Infrared (IR) spectroscopy is useful for identifying functional groups present in the compound. The carbonyl stretches (C=O) associated with the carbamate groups typically appear at ~1680–1720 cm−1, and indole N–H vibrations can be observed at approximately 3400 cm−1. These spectral features help confirm the presence of key functional groups in the molecule.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Liquid chromatography-mass spectrometry (LCMS) can validate molecular ion peaks, such as [M+H]+ at m/z values around 492, corresponding to the expected molecular weight of 491.6 g/mol.

Crystallographic Studies

X-ray diffraction studies provide detailed information about the molecular conformation and packing arrangement of tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate in the solid state. Single-crystal X-ray analysis, often performed using SHELX programs, reveals important structural features such as torsion angles and intermolecular interactions.

The analysis typically shows that the indole and piperazine rings adopt specific conformations, with the piperazine ring often adopting a chair conformation. Intermolecular hydrogen bonds, such as N–H···O interactions, contribute to the stabilization of the crystal lattice. Packing diagrams derived from crystallographic data may show weak C–H···π interactions between aromatic rings and tert-butyl groups. High-resolution data collection for such analyses often employs synchrotron radiation with a wavelength of approximately 0.71073 Å.

Thermal Analysis

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable for assessing the thermal stability and decomposition pathways of tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate. TGA performed at a heating rate of 10°C/min under nitrogen atmosphere can identify the onset of decomposition, which typically occurs around 200–250°C for compounds with tert-butoxycarbonyl groups.

Gas chromatography-mass spectrometry (GC-MS) can be used to capture volatile byproducts, such as carbon dioxide from carbamate cleavage, during pyrolysis. Kinetic studies applying the Flynn-Wall-Ozawa method allow for the calculation of activation energy (Ea) associated with the decomposition process. This information is valuable for understanding the compound's stability under various temperature conditions and for developing appropriate storage recommendations.

Research Methods and Techniques

In Vitro Assays for Biological Activity

Various in vitro assays are employed to evaluate the biological activity of tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate. Enzyme inhibition assays, such as screening against phosphoglycerate dehydrogenase (PHGDH) using fluorescence polarization techniques, can provide insights into the compound's ability to modulate specific enzymatic targets. These assays typically involve measuring changes in fluorescence intensity or polarization when the compound interacts with the target enzyme.

Cellular uptake studies may involve radiolabeling the compound with isotopes like 3H or 14C and quantifying its accumulation in cells via liquid scintillation counting. These studies provide valuable information about the compound's ability to penetrate cell membranes and reach intracellular targets. Target engagement studies, employing techniques such as surface plasmon resonance (SPR), can measure binding kinetics (KD) to recombinant proteins, offering insights into the strength and specificity of interactions between the compound and potential biological targets.

Cell viability assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt-1) assays, are commonly used to assess the cytotoxic effects of compounds on various cell lines. These assays measure the metabolic activity of cells as an indicator of cell viability and can help determine the concentration-dependent effects of the compound on cell survival.

Structural Diversification Strategies

To explore structure-activity relationships and develop more potent derivatives of tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate, researchers employ various strategies for structural diversification. Functionalization of specific positions, such as introducing substituents (halogens, trifluoromethyl groups) at the indole C-5 position via palladium-catalyzed cross-coupling reactions, can significantly alter the compound's biological activity profile.

Modifications to the carbamate group, such as replacing the tert-butyl group with other carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), can alter the compound's lipophilicity and stability under different conditions. Substitutions on the piperazine ring, such as introducing bioisosteres like morpholine through SNAr (nucleophilic aromatic substitution) reactions, can modify the compound's pharmacokinetic properties and target selectivity.

These structural diversification strategies are essential for developing a comprehensive understanding of structure-activity relationships and for optimizing lead compounds for specific therapeutic applications. The resulting library of derivatives can be screened for biological activity to identify promising candidates for further development.

Computational Methods and Modeling

Computational methods play an increasingly important role in studying compounds like tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate. Density Functional Theory (DFT) calculations, using basis sets such as B3LYP/6-31G*, can predict NMR chemical shifts and other spectroscopic properties, helping to validate experimental data. These calculations provide insights into the electronic structure of the compound and can help resolve discrepancies between experimental and theoretical results.

Molecular dynamics simulations can explore the conformational flexibility of the compound in different environments, such as in solution or when bound to a protein target. These simulations can reveal dynamic effects that may impact the compound's biological activity and interactions with targets. Molecular docking studies can predict how the compound might bind to specific protein targets, identifying key interactions and guiding the design of more potent and selective derivatives.

The integration of computational methods with experimental techniques provides a powerful approach for understanding the properties and potential applications of tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate. By validating computational predictions with experimental data, researchers can develop more accurate models for predicting the behavior of this compound and related derivatives in biological systems.

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